![molecular formula C11H8BrNO2S B12635534 2-[(2-Bromophenyl)sulfonyl]pyridine CAS No. 950694-00-5](/img/structure/B12635534.png)
2-[(2-Bromophenyl)sulfonyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Bromophenyl)sulfonyl]pyridine is an organic compound with the molecular formula C11H8BrNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The compound is characterized by the presence of a bromophenyl group and a sulfonyl group attached to the pyridine ring.
Vorbereitungsmethoden
The synthesis of 2-[(2-Bromophenyl)sulfonyl]pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-bromobenzenesulfonyl chloride with pyridine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
2-[(2-Bromophenyl)sulfonyl]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfonyl group can undergo oxidation to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to form sulfide derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyridine derivatives, while oxidation and reduction reactions can produce sulfone and sulfide derivatives, respectively .
Wissenschaftliche Forschungsanwendungen
2-[(2-Bromophenyl)sulfonyl]pyridine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial properties.
Medicine: Research has explored the compound’s potential as a pharmacophore in drug design.
Industry: The compound is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[(2-Bromophenyl)sulfonyl]pyridine and its derivatives involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. The compound may also interfere with the function of essential proteins in microbial cells, leading to cell death .
In the context of its potential therapeutic effects, the compound’s mechanism of action may involve the modulation of signaling pathways related to inflammation and cell proliferation. For example, it may inhibit the activity of enzymes such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs), which play roles in inflammatory processes and cancer progression .
Vergleich Mit ähnlichen Verbindungen
2-[(2-Bromophenyl)sulfonyl]pyridine can be compared with other similar compounds, such as:
2-[(2-Chlorophenyl)sulfonyl]pyridine: This compound has a chlorine atom instead of a bromine atom in the phenyl group.
2-[(2-Fluorophenyl)sulfonyl]pyridine: This compound has a fluorine atom in the phenyl group.
2-[(2-Methylphenyl)sulfonyl]pyridine: This compound has a methyl group in the phenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the bromine atom can influence the compound’s interactions with molecular targets and its overall pharmacological profile .
Eigenschaften
CAS-Nummer |
950694-00-5 |
|---|---|
Molekularformel |
C11H8BrNO2S |
Molekulargewicht |
298.16 g/mol |
IUPAC-Name |
2-(2-bromophenyl)sulfonylpyridine |
InChI |
InChI=1S/C11H8BrNO2S/c12-9-5-1-2-6-10(9)16(14,15)11-7-3-4-8-13-11/h1-8H |
InChI-Schlüssel |
ZTEVZSMCWTUTFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)S(=O)(=O)C2=CC=CC=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


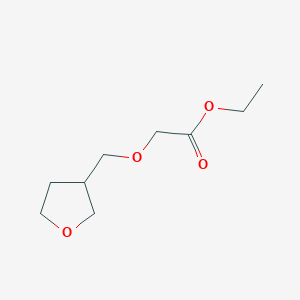
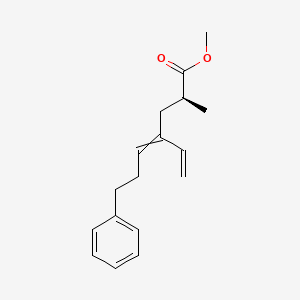
![N-(4-((3-(benzo[c][1,2,5]thiadiazole-4-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide](/img/structure/B12635469.png)
![6-(3,5-Difluorobenzyl)-3-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12635475.png)
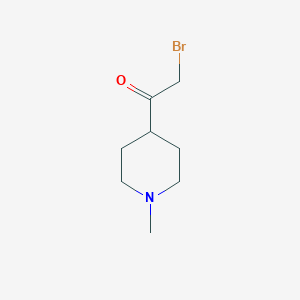
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12635482.png)
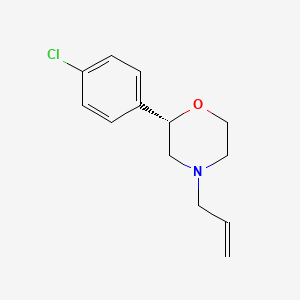

![(1R*,2R*,5R*)-(7-Oxo-6-oxa-bicyclo[3.2.1]oct-2-yl)-carbamic acid benzyl ester](/img/structure/B12635505.png)
![2,2-dimethyl-4-{[(4-methylcyclohexyl)amino]methyl}tetrahydro-2H-pyran-4-ol](/img/structure/B12635509.png)
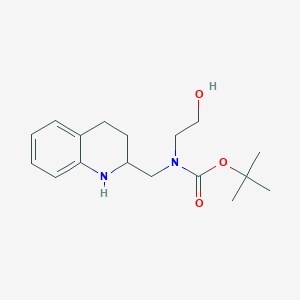
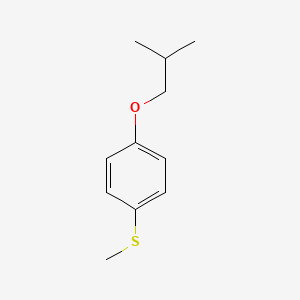
![Methyl 8-chloro-4-(2-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12635557.png)
![(S)-tert-butyl (1-(3',5'-dichloro-[1,1'-biphenyl]-4-yl)-3-oxopropan-2-yl)carbamate](/img/structure/B12635569.png)
